molecular formula C30H44N2O5 B1207955 Ivarimod CAS No. 53003-81-9

Ivarimod

Cat. No.: B1207955
CAS No.: 53003-81-9
M. Wt: 512.7 g/mol
InChI Key: YBWSFBMTGQZOMO-JKMJZXPOSA-N
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Preparation Methods

The synthesis of Ivarimod involves multiple steps, typically starting with the preparation of key intermediates followed by their coupling and subsequent functional group modifications. Specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods for this compound are also not publicly disclosed, but they likely involve optimization of the laboratory-scale synthesis for large-scale production .

Chemical Reactions Analysis

Ivarimod undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Ivarimod is not fully understood. it is believed to exert its effects by modulating immune responses through interaction with specific molecular targets and pathways. These targets may include receptors and enzymes involved in immune regulation .

Comparison with Similar Compounds

Ivarimod can be compared with other immunomodulatory agents such as:

  • Thalidomide
  • Lenalidomide
  • Pomalidomide While these compounds share similar immunomodulatory properties, this compound is unique in its specific molecular structure and potentially different mechanism of action .

Properties

CAS No.

53003-81-9

Molecular Formula

C30H44N2O5

Molecular Weight

512.7 g/mol

IUPAC Name

(1S,4R,5R,9R,10R,12R,13R,17R)-15-(2-hydroxyethyl)-5,9-dimethyl-5-(morpholine-4-carbonyl)-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-14,16-dione

InChI

InChI=1S/C30H44N2O5/c1-18(2)20-17-30-9-6-21-28(3,7-5-8-29(21,4)27(36)31-11-14-37-15-12-31)22(30)16-19(20)23-24(30)26(35)32(10-13-33)25(23)34/h17-19,21-24,33H,5-16H2,1-4H3/t19-,21+,22+,23+,24-,28-,29+,30-/m0/s1

InChI Key

YBWSFBMTGQZOMO-JKMJZXPOSA-N

SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C

Isomeric SMILES

CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H]5[C@H]3C(=O)N(C5=O)CCO)(CCC[C@@]4(C)C(=O)N6CCOCC6)C

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C

Synonyms

RU 18492
RU-18492

Origin of Product

United States

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